Bicyclo[6.1.0]non-4-ene-9-carbonyl chloride
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Overview
Description
Bicyclo[6.1.0]non-4-ene-9-carbonyl chloride is a chemical compound that belongs to the class of bicyclic compounds. It is characterized by a bicyclo[6.1.0]nonane skeleton with a carbonyl chloride functional group at the 9th position. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[6.1.0]non-4-ene-9-carbonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with cycloocta-1,5-diene.
Cyclization: The cycloocta-1,5-diene undergoes a cyclization reaction to form the bicyclo[6.1.0]nonane skeleton.
Functionalization: The bicyclo[6.1.0]nonane is then functionalized at the 9th position to introduce the carbonyl chloride group.
The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization and functionalization steps. For example, the use of rhodium-based catalysts and dichloromethane as a solvent has been reported .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[6.1.0]non-4-ene-9-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the carbonyl group.
Cycloaddition Reactions: The strained bicyclic structure makes it a good candidate for cycloaddition reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC).
Common Reagents and Conditions
Substitution: Common reagents include amines, alcohols, and thiols, often under basic conditions.
Oxidation: Oxidizing agents like Jones reagent can be used.
Cycloaddition: Azides are commonly used in SPAAC reactions, often under mild conditions without the need for a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while SPAAC with an azide results in a triazole product.
Scientific Research Applications
Bicyclo[6.1.0]non-4-ene-9-carbonyl chloride has several scientific research applications:
Chemical Biology: It is used in the synthesis of stable molecular probes for labeling biomolecules.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the design of bioorthogonal reactions.
Material Science: Its unique structure makes it useful in the development of new materials with specific properties, such as hydrogels for cell encapsulation.
Mechanism of Action
The mechanism by which bicyclo[6.1.0]non-4-ene-9-carbonyl chloride exerts its effects involves its reactivity towards nucleophiles and its ability to participate in cycloaddition reactions. The carbonyl chloride group is highly reactive, allowing for the formation of various derivatives through substitution reactions. Additionally, the strained bicyclic structure facilitates cycloaddition reactions, making it a valuable tool in bioorthogonal chemistry .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[6.1.0]non-4-yn-9-ylmethanol: A similar compound with an alcohol group instead of a carbonyl chloride.
Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN alcohol): Known for its use in chemical biology as a strained-alkyne scaffold.
Uniqueness
Bicyclo[6.1.0]non-4-ene-9-carbonyl chloride is unique due to its carbonyl chloride functional group, which imparts distinct reactivity compared to its alcohol and acid analogues. This makes it particularly useful in synthetic chemistry for the formation of various derivatives and in bioorthogonal reactions for labeling and detection purposes.
Properties
CAS No. |
78293-70-6 |
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Molecular Formula |
C10H13ClO |
Molecular Weight |
184.66 g/mol |
IUPAC Name |
bicyclo[6.1.0]non-4-ene-9-carbonyl chloride |
InChI |
InChI=1S/C10H13ClO/c11-10(12)9-7-5-3-1-2-4-6-8(7)9/h1-2,7-9H,3-6H2 |
InChI Key |
KXWLHRUDHOOLKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C2C(=O)Cl)CCC=C1 |
Origin of Product |
United States |
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